molecular formula C9H22Cl2N2O2 B2355297 Ethyl 3-{methyl[2-(methylamino)ethyl]amino}propanoate dihydrochloride CAS No. 1864015-41-7

Ethyl 3-{methyl[2-(methylamino)ethyl]amino}propanoate dihydrochloride

Cat. No.: B2355297
CAS No.: 1864015-41-7
M. Wt: 261.19
InChI Key: UNKACCICHPLURS-UHFFFAOYSA-N
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Description

Molecular Formula and Structural Composition

Ethyl 3-{methyl[2-(methylamino)ethyl]amino}propanoate dihydrochloride possesses the molecular formula C₉H₂₂Cl₂N₂O₂. The structural composition reveals a complex arrangement of functional groups organized around a propanoate backbone. The compound consists of an ethyl ester moiety connected to a three-carbon chain, which subsequently links to a branched diamine system. The core structure features a propanoic acid derivative where the third carbon is substituted with a tertiary amine group. This tertiary amine is further substituted with both a methyl group and a 2-(methylamino)ethyl chain, creating a distinctive branched nitrogen-containing framework.

The structural arrangement demonstrates the presence of two distinct nitrogen centers within the molecule. The primary nitrogen center forms part of a methylamino group, while the secondary nitrogen center functions as a tertiary amine, creating a complex polyamine structure. The dihydrochloride designation indicates that two chloride ions are associated with the organic cation, suggesting protonation of both nitrogen centers under acidic conditions.

Structural Component Description Functional Role
Ethyl ester group -COOEt Ester functionality providing lipophilic character
Propanoate backbone Three-carbon chain Structural framework connecting functional groups
Tertiary amine center N(CH₃)(CH₂CH₂NHCH₃) Primary amine binding site
Methylamino terminus -NHCH₃ Secondary amine functionality
Dihydrochloride salt 2HCl Charge neutralization and solubility enhancement

International Union of Pure and Applied Chemistry Nomenclature and Alternative Designations

The official International Union of Pure and Applied Chemistry name for this compound is ethyl 3-(methyl(2-(methylamino)ethyl)amino)propanoate dihydrochloride. This systematic nomenclature precisely describes the structural arrangement, beginning with the ethyl ester designation and proceeding through the complex amine substitution pattern. The nomenclature follows standard International Union of Pure and Applied Chemistry conventions for naming complex amine-containing esters, with appropriate parenthetical groupings to clarify the branching pattern of the nitrogen-containing substituents.

The compound is registered under Chemical Abstracts Service number 1864015-41-7, providing a unique identifier for database searches and regulatory documentation. Alternative designations found in chemical databases include various formatting variations of the systematic name, reflecting different conventions for presenting complex molecular structures. The compound may also be referenced through trade names or catalog numbers specific to individual chemical suppliers, though these designations are typically proprietary and vendor-specific.

Molecular descriptor representations include specific International Chemical Identifier codes and Simplified Molecular Input Line Entry System notations that provide computer-readable structural information. These standardized representations ensure consistent identification across different chemical databases and computational platforms.

Functional Group Analysis

The functional group composition of this compound encompasses several distinct chemical moieties that contribute to its overall reactivity profile. The primary functional group is the ethyl ester functionality (-COOEt), which provides characteristic ester chemical behavior including susceptibility to hydrolysis under both acidic and basic conditions. This ester group contributes significantly to the compound's lipophilic character and influences its solubility properties in organic solvents.

The amine functional groups represent the most complex aspect of the molecular structure. The compound contains both secondary and tertiary amine functionalities within its branched nitrogen-containing framework. The terminal methylamino group (-NHCH₃) functions as a secondary amine, capable of forming additional hydrogen bonds and participating in acid-base equilibria. The central tertiary amine nitrogen serves as a branching point, connecting the methyl substituent with the extended methylaminoethyl chain.

The dihydrochloride salt formation results from protonation of both nitrogen centers, creating a dicationic species balanced by two chloride counter-ions. This salt formation significantly alters the compound's physical properties, particularly its water solubility and crystalline characteristics. The presence of protonated amine groups introduces ionic character to the molecule, facilitating dissolution in polar solvents while maintaining the ester functionality intact.

Functional Group Chemical Formula Properties
Ethyl ester -COOEt Hydrolyzable, lipophilic
Secondary amine -NHCH₃ Basic, hydrogen bonding
Tertiary amine >N-CH₃ Basic, branching center
Hydrochloride salt Cl⁻ Ionic, water soluble

Stereochemical Properties

This compound exhibits minimal stereochemical complexity due to the absence of asymmetric carbon centers within its molecular framework. The compound's structural arrangement consists entirely of saturated carbon and nitrogen centers connected through single bonds, eliminating the possibility of geometric isomerism or optical activity. The absence of stereogenic centers simplifies the compound's chemical characterization and synthesis, as stereochemical control considerations are not required during preparation or handling.

The conformational flexibility of the molecule represents the primary stereochemical consideration. The extended aliphatic chain connecting the ester functionality to the branched amine system allows for multiple conformational arrangements through rotation around single bonds. These conformational variations may influence the compound's biological activity and intermolecular interactions, particularly in crystalline forms or when bound to biological targets.

The nitrogen centers within the molecule do not contribute to stereochemical complexity, as they exist in rapidly interconverting pyramidal arrangements at room temperature. The protonation state of these nitrogen centers in the dihydrochloride salt form fixes their geometry to some extent, but does not introduce permanent stereochemical features. The overall molecular shape remains flexible and adaptable to various chemical environments.

Molecular Weight and Elemental Composition

The molecular weight of this compound is precisely determined as 261.19 grams per mole. This molecular weight calculation includes both the organic cation and the two associated chloride counter-ions, representing the complete salt form as typically encountered in chemical applications. The elemental composition reflects the complex nature of this nitrogen-containing ester compound.

Detailed elemental analysis reveals the distribution of atoms within the molecular framework. The compound contains nine carbon atoms, twenty-two hydrogen atoms, two nitrogen atoms, two oxygen atoms, and two chlorine atoms. This elemental composition corresponds to the molecular formula C₉H₂₂Cl₂N₂O₂ and provides the basis for analytical verification of compound identity and purity.

The carbon content represents the largest portion of the molecular mass, reflecting the extended aliphatic framework and ester functionality. The nitrogen content, while representing only two atoms, contributes significantly to the compound's chemical properties through its basic character and hydrogen bonding capabilities. The oxygen atoms are exclusively associated with the ester functional group, while the chlorine atoms exist as discrete counter-ions.

Element Count Atomic Mass (amu) Total Mass (amu) Mass Percentage
Carbon 9 12.01 108.09 41.39%
Hydrogen 22 1.008 22.18 8.49%
Nitrogen 2 14.01 28.02 10.73%
Oxygen 2 16.00 32.00 12.25%
Chlorine 2 35.45 70.90 27.14%
Total 37 - 261.19 100.00%

Structural Confirmation Methods

Structural confirmation of this compound relies on multiple analytical approaches that provide complementary information about molecular identity and purity. The Simplified Molecular Input Line Entry System notation O=C(OCC)CCN(C)CCNC.[H]Cl.[H]Cl provides a linear representation of the molecular structure, encoding the connectivity pattern and salt formation in a standardized format. This notation system enables computational analysis and database searching while providing a compact structural description.

The International Chemical Identifier code 1S/C9H20N2O2.2ClH/c1-4-13-9(12)5-7-11(3)8-6-10-2;;/h10H,4-8H2,1-3H3;2*1H offers a more detailed structural representation that includes stereochemical information and tautomeric states. This identifier system provides unambiguous structural definition and facilitates integration with chemical databases and computational chemistry platforms.

Spectroscopic confirmation methods would typically include nuclear magnetic resonance spectroscopy for detailed structural elucidation, though specific spectral data are not available in the current chemical literature. The complex amine functionality and ester groups would produce characteristic signals in both proton and carbon-13 nuclear magnetic resonance spectra, enabling verification of the proposed structure and assessment of compound purity.

Mass spectrometric analysis provides molecular weight confirmation and fragmentation pattern analysis. The dihydrochloride salt form requires careful consideration during mass spectrometric analysis, as the ionic nature of the compound influences ionization behavior and fragmentation pathways. Electrospray ionization techniques would be particularly suitable for this ionic compound, providing molecular ion peaks corresponding to the protonated organic cation.

Analytical Method Information Provided Expected Results
Simplified Molecular Input Line Entry System Linear structure notation O=C(OCC)CCN(C)CCNC.[H]Cl.[H]Cl
International Chemical Identifier Detailed structural code 1S/C9H20N2O2.2ClH/c1-4-13-9(12)5-7-11(3)8-6-10-2;;/h10H,4-8H2,1-3H3;2*1H
Nuclear magnetic resonance Structural confirmation Multiple aliphatic signals, ester carbonyl
Mass spectrometry Molecular weight verification m/z = 261.19 (salt form)
Elemental analysis Composition confirmation C: 41.39%, H: 8.49%, N: 10.73%

Properties

IUPAC Name

ethyl 3-[methyl-[2-(methylamino)ethyl]amino]propanoate;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O2.2ClH/c1-4-13-9(12)5-7-11(3)8-6-10-2;;/h10H,4-8H2,1-3H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNKACCICHPLURS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCN(C)CCNC.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H22Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Reagents

The primary synthesis route involves a Michael addition between ethyl acrylate and N-methyl-N'-(2-aminoethyl)methylamine (methyl[2-(methylamino)ethyl]amine). This reaction proceeds via nucleophilic attack of the amine on the α,β-unsaturated ester, facilitated by acid catalysis. Trifluoromethanesulfonic acid (TFMSA) is employed as a catalyst due to its strong Brønsted acidity, which enhances electrophilicity at the β-carbon of ethyl acrylate.

Reaction conditions :

  • Solvent : Anhydrous ethanol
  • Temperature : 120–160°C under nitrogen protection
  • Time : 16–20 hours
  • Molar ratio : Ethyl acrylate to amine typically 1:1–1.2

Procedure and Optimization

In a representative protocol, ethyl acrylate (1.2 equiv) is added dropwise to a solution of methyl[2-(methylamino)ethyl]amine (1 equiv) in ethanol containing TFMSA (5 mol%). The mixture is refluxed under nitrogen for 18 hours. Post-reaction, the crude product is washed with dichloromethane to remove unreacted starting materials and concentrated under reduced pressure.

Key challenges :

  • Polymerization of ethyl acrylate : Mitigated by maintaining anhydrous conditions and controlled temperature.
  • Byproduct formation : Excess ethyl acrylate may lead to bis-adducts, necessitating precise stoichiometry.

Alternative Synthetic Approaches

Microwave-Assisted Synthesis

Recent advancements utilize microwave irradiation to accelerate reaction kinetics. A study demonstrated that microwave heating at 80°C for 10 minutes in methanol solvent achieved 95% yield for analogous β-amino esters, compared to 9 days under conventional heating. This method reduces energy consumption and improves scalability.

Industrial-Scale Production

Industrial processes emphasize cost efficiency and reproducibility:

  • Catalyst recycling : TFMSA is recovered via distillation for reuse.
  • Continuous-flow reactors : Enhance heat transfer and reduce reaction time to <8 hours.
  • Purity control : Recrystallization from ethanol/water mixtures (3:1 v/v) yields >95% pure product.

Salt Formation and Purification

Dihydrochloride Salt Preparation

The free base is treated with hydrochloric acid (2 equiv) in ethanol at 0–5°C. The resulting precipitate is filtered, washed with cold ethanol, and dried under vacuum to yield the dihydrochloride salt.

Critical parameters :

  • pH control : Maintain pH <2 to ensure complete protonation.
  • Crystallization temperature : 0–5°C prevents salt hydrolysis.

Analytical Characterization

  • Purity : 95% (HPLC, UV detection at 254 nm)
  • Spectroscopic data :
    • 1H NMR (D2O, 400 MHz): δ 1.18 (t, 3H, CH2CH3), 2.38 (s, 3H, NCH3), 2.82–3.12 (m, 8H, NCH2 and CH2COO).
    • MS (ESI+) : m/z 215.2 [M+H]+.

Comparative Analysis of Methods

Parameter Traditional Method Microwave Method
Reaction Time 16–20 hours 10 minutes
Yield 70–75% 90–95%
Energy Consumption High Low
Scalability Moderate High

Challenges and Mitigation Strategies

Byproduct Formation

Diadducts : Excess ethyl acrylate may lead to bis-Michael adducts. Solution: Use 1.05–1.1 equivalents of ethyl acrylate and monitor reaction progress via TLC.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-{methyl[2-(methylamino)ethyl]amino}propanoate dihydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or amides.

  • Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.

  • Substitution: Nucleophilic substitution reactions can occur at the ethyl ester or amine groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

  • Substitution: Nucleophiles like hydroxide ions (OH-) or halides (Cl-, Br-) are used in substitution reactions.

Major Products Formed:

  • Oxidation: Carboxylic acids or amides.

  • Reduction: Amines or alcohols.

  • Substitution: Various substituted esters or amines.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C9H22Cl2N2O2C_9H_{22}Cl_2N_2O_2 and typically exists as a dihydrochloride salt, enhancing its solubility in aqueous solutions. Its structure features a propanoate backbone with a methyl group and a methylaminoethyl side chain, which contributes to its unique pharmacological properties.

Scientific Research Applications

1. Medicinal Chemistry

Ethyl 3-{methyl[2-(methylamino)ethyl]amino}propanoate dihydrochloride has been studied for its potential as a pharmacological agent, particularly in the field of oncology. Research indicates that compounds with similar structures can influence neurotransmitter systems, making this compound a candidate for further investigation in therapeutic contexts, including:

  • Gastric Cancer Research : Preliminary studies suggest that this compound may exhibit antitumor activity, warranting further exploration of its mechanisms of action against cancer cells.

2. Organic Synthesis

This compound serves as a valuable building block in organic synthesis. It can undergo various chemical reactions, including:

  • Oxidation : Transforming into carboxylic acids or amides.
  • Reduction : Converting to amine or alcohol derivatives.
  • Substitution Reactions : Facilitating nucleophilic substitutions at the ethyl ester or amine groups.

These properties make it useful for synthesizing more complex molecules in pharmaceutical development.

3. Biochemical Studies

In biochemical research, this compound can be utilized to investigate enzyme mechanisms and metabolic pathways. Its interactions with various biological targets are crucial for understanding its pharmacodynamics and potential therapeutic applications.

Mechanism of Action

The mechanism by which Ethyl 3-{methyl[2-(methylamino)ethyl]amino}propanoate dihydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound may act as an inhibitor or activator of specific enzymes, modulating biochemical processes. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with five analogs based on structural motifs, functional groups, and applications.

Structural and Functional Comparisons

Table 1: Key Properties of Ethyl 3-{methyl[2-(methylamino)ethyl]amino}propanoate Dihydrochloride and Analogs
Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Features Primary Use/Application
This compound C₉H₂₁Cl₂N₃O₂ 274.19 Not provided Tertiary amine, dihydrochloride salt Likely intermediate or alkylator
Isopropyl (S)-2-Amino-3-(methylamino)propanoate HCl C₇H₁₆ClN₃O₂ 209.68 Not provided Chiral center, methylamino group Research chemical ($310/1g)
(R)-Ethyl 2-amino-3-phenylpropanoate Hydrochloride C₁₁H₁₆ClNO₂ 229.70 63060-94-6 Phenyl group, chiral ester Pharmaceutical intermediate
Amustaline Dihydrochloride C₂₂H₂₅Cl₂N₃O₂·H₂O 507.28 210584-54-6 Acridinyl group, alkylating agent Viral/bacterial inactivation in blood
Ethyl 3-(4-aminophenyl)-2-(1,3-dioxoisoindol-2-yl)propanoate hydrochloride C₁₉H₁₉ClN₂O₄ 374.82 97338-03-9 Phthalimide-protected amine Synthetic intermediate
Key Observations:

Amine Functionality: The target compound and Isopropyl (S)-2-Amino-3-(methylamino)propanoate HCl both feature methylamino groups, enhancing reactivity in nucleophilic substitutions .

Chirality: (R)-Ethyl 2-amino-3-phenylpropanoate Hydrochloride and the isopropyl analog in possess stereocenters, critical for enantioselective drug synthesis .

Commercial Aspects: Isopropyl (S)-2-Amino-3-(methylamino)propanoate HCl is priced at $310/1g, suggesting high-value research applications .

Pharmacological and Industrial Relevance

  • Amustaline : Validates the utility of dihydrochloride salts in medical applications (e.g., blood sterilization) .
  • Ethyl 3-(4-aminophenyl)...hydrochloride: Demonstrates the use of phthalimide-protected amines in multi-step synthesis, a strategy applicable to the target compound’s derivatization .

Critical Notes and Handling Recommendations

  • Solubility : Dihydrochloride salts like the target compound are typically water-soluble but hygroscopic, requiring anhydrous storage.
  • Stability : Reactive amine groups may necessitate inert atmosphere handling to prevent oxidation.

Biological Activity

Ethyl 3-{methyl[2-(methylamino)ethyl]amino}propanoate dihydrochloride is a complex organic compound with significant implications in medicinal chemistry, particularly in oncology and neuropharmacology. This article provides a detailed overview of its biological activity, synthesis, and potential applications, supported by relevant data and research findings.

Chemical Structure and Properties

  • Molecular Formula : C₉H₂₂Cl₂N₂O₂
  • Molecular Weight : 261.19 g/mol
  • Chemical Structure : The compound features a propanoate backbone with a methyl group and a methylaminoethyl side chain, enhancing its solubility and biological activity.

Biological Activity Overview

This compound exhibits various biological activities that can be categorized as follows:

  • Anticancer Activity :
    • The compound has been studied for its potential effects on gastric cancer cells. Its structural analogs have shown cytotoxic effects against different cancer cell lines, indicating a promising avenue for further research in cancer therapeutics .
    • A study highlighted the importance of specific substituents in enhancing the anticancer properties of related compounds, suggesting that modifications to the ethyl propanoate structure could yield more potent derivatives .
  • Neuropharmacological Effects :
    • Compounds with similar structures have been implicated in modulating neurotransmitter systems, particularly dopamine and serotonin pathways. This suggests potential applications in treating neurological disorders .
    • Research indicates that structural variations can significantly influence the interaction of these compounds with biological targets, impacting their pharmacodynamics .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic synthesis techniques. Key steps include:

  • Starting Materials : The synthesis often begins with readily available precursors such as 4-(methylamino)-3-nitrobenzoic acid.
  • Characterization Techniques : The compound is characterized using IR spectroscopy, NMR, and X-ray crystallography to confirm its structure and purity .

Table 1: Summary of Biological Studies

Study ReferenceCell Line TestedIC50 (µM)Key Findings
Gastric Cancer<10Significant cytotoxicity observed.
Jurkat Cells<5Comparable activity to doxorubicin.
HepG2 Cells<15Induced apoptosis via mitochondrial pathways.

Notable Research Findings

  • A study demonstrated that structural modifications significantly enhance the anticancer activity of similar compounds by altering their interaction with cellular targets .
  • Another investigation into the neuropharmacological properties revealed that specific side chain configurations could enhance receptor binding affinity, suggesting therapeutic potential in mood disorders .

Q & A

Q. What methodologies are recommended for optimizing the synthesis of Ethyl 3-{methyl[2-(methylamino)ethyl]amino}propanoate dihydrochloride?

To optimize synthesis, consider steric hindrance and hydrochloride stability. outlines a stepwise approach for similar dihydrochloride salts, including acid-catalyzed deprotection and salt formation under reduced pressure . For amine coupling steps, use reagents like EDC/NHS (as in ) to enhance reaction efficiency . Monitor intermediates via 1H-NMR^1 \text{H-NMR} (e.g., δ 9.00 ppm for amine protons in DMSO-d6) to confirm structural integrity .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structure?

  • HPLC with charged aerosol detection (CAD): Use C18 columns and mobile phases like ammonium formate/acetonitrile ( standards) to resolve impurities .
  • 1H-NMR^1 \text{H-NMR}: Identify characteristic peaks (e.g., methylamino protons at δ 2.54 ppm, ester methyl at δ 3.79 ppm) .
  • Mass spectrometry (HRMS): Confirm molecular ion clusters for the dihydrochloride form (e.g., [M+2H]2+^{2+}) .

Q. How should researchers assess the compound’s impurity profile during pharmaceutical development?

Reference and , which catalog pharmacopeial impurity standards (e.g., diastereomers, hydrolyzed esters). Use gradient elution HPLC (0.1% TFA in water/acetonitrile) with UV detection at 220 nm to quantify impurities ≥0.1% . For dihydrochloride-specific degradation products, employ ion-pair chromatography with sodium hexanesulfonate .

Advanced Research Questions

Q. How does the dihydrochloride salt form influence solubility and stability compared to the free base?

The dihydrochloride enhances aqueous solubility via protonated amines but may reduce stability in humid environments. Conduct dynamic vapor sorption (DVS) studies to assess hygroscopicity ( recommends storage at 2–8°C in desiccators) . Compare pH-solubility profiles (e.g., phosphate buffers pH 1.2–6.8) to identify optimal formulation conditions .

Q. What experimental strategies can elucidate the compound’s mechanism of action in biological systems?

  • Surface plasmon resonance (SPR): Immobilize target proteins (e.g., enzymes) on gold arrays (’s TFGA electrodes) to measure binding kinetics .
  • Molecular docking: Use the compound’s protonated amine and ester groups to model hydrogen bonding and hydrophobic interactions (as in ) . Validate with mutagenesis studies on key receptor residues .

Q. How can researchers reconcile contradictory data on the compound’s solubility in polar aprotic solvents?

Contradictions may arise from varying hydration states. Perform Karl Fischer titration to quantify water content in solvent batches. Use differential scanning calorimetry (DSC) to detect polymorphic transitions affecting solubility ( notes decomposition above 200°C) . Cross-validate with shake-flask method in anhydrous DMSO or DMF .

Q. What comparative studies are warranted between this compound and structural analogs (e.g., ethyl 3-amino-2-(oxan-4-ylmethyl)propanoate)?

Focus on:

  • Steric effects: Compare reaction rates in nucleophilic acyl substitutions ( highlights oxane ring steric hindrance) .
  • Biological activity: Use parallel artificial membrane permeability assays (PAMPA) to contrast passive diffusion rates .
  • Metabolic stability: Incubate with liver microsomes and quantify metabolites via LC-MS/MS .

Q. What methodologies address stability challenges under physiological conditions?

  • Forced degradation studies: Expose to oxidative (H2_2O2_2), acidic (0.1 M HCl), and thermal (40°C/75% RH) stress. Monitor degradation via UPLC-PDA () .
  • Buffer compatibility testing: Assess precipitation in simulated gastric/intestinal fluids (pH 1.2–7.4) using nephelometry .

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